molecular formula C22H26N6O2 B12244086 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one

3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12244086
M. Wt: 406.5 g/mol
InChI Key: XJIFSWHUNMCMAF-UHFFFAOYSA-N
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Description

3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the disease being targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyrimidine-containing molecules, such as:

  • 2-Methyl-4-quinazolinone
  • 6-(4-Methylpiperazin-1-yl)pyrimidine
  • 4-(Oxan-4-yl)pyrimidine

Uniqueness

What sets 3-Methyl-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

3-methyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazolin-4-one

InChI

InChI=1S/C22H26N6O2/c1-26-21(29)17-4-2-3-5-18(17)25-22(26)28-10-8-27(9-11-28)20-14-19(23-15-24-20)16-6-12-30-13-7-16/h2-5,14-16H,6-13H2,1H3

InChI Key

XJIFSWHUNMCMAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5

Origin of Product

United States

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